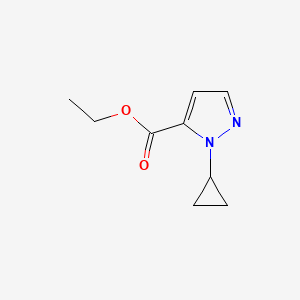
1-Amino-2-hydroxyanthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-hydroxyanthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group at the first position and a hydroxyl group at the second position on the anthraquinone backbone. Its unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2-hydroxyanthra-9,10-quinone can be synthesized through several methods. One common approach involves the ammonolysis of 1-nitroanthraquinone at high temperatures. This method employs a continuous-flow process, optimizing conditions such as reaction temperature, residence time, and the molar ratio of ammonia to 1-nitroanthraquinone to achieve high yields . Another method involves the bromination of 1-aminoanthraquinone followed by hydrolysis .
Industrial Production Methods: Industrial production often utilizes the continuous-flow ammonolysis method due to its efficiency and controllability. This process ensures a high yield of 1-amino-2-hydroxy-9,10-anthraquinone, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-hydroxyanthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Nucleophilic substitution reactions, such as the substitution of bromine in 1-amino-4-bromo-9,10-anthraquinone, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as 2-aminoethanol are employed in nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted anthraquinones, depending on the substituent used.
Aplicaciones Científicas De Investigación
1-Amino-2-hydroxyanthra-9,10-quinone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-amino-2-hydroxy-9,10-anthraquinone exerts its effects involves interactions with cellular proteins and DNA. The compound’s structure allows it to intercalate into DNA, disrupting essential biological processes. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival .
Comparación Con Compuestos Similares
1-Amino-2-methyl-9,10-anthraquinone: This compound has a methyl group instead of a hydroxyl group, resulting in different chemical properties.
1-Amino-4-hydroxy-2-methoxy-9,10-anthraquinone: The presence of a methoxy group alters its reactivity and applications.
1-Amino-4-hydroxy-2-phenoxy-9,10-anthraquinone: The phenoxy group provides unique properties, making it suitable for specific industrial applications.
Uniqueness: 1-Amino-2-hydroxyanthra-9,10-quinone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance.
Propiedades
Fórmula molecular |
C14H9NO3 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
1-amino-2-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2 |
Clave InChI |
PZHGBWKPRMYCEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1,2,4-triazolidin-3-one](/img/structure/B8696669.png)


![methyl 2-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8696684.png)






